5-(Hydroxymethyl)picolinic acid hydrochloride
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Overview
Description
5-(Hydroxymethyl)picolinic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO3 . It is a derivative of picolinic acid, which is itself a product of the kynurenine pathway of tryptophan catabolism . The compound is a white to yellow to pale-brown solid .
Synthesis Analysis
The synthesis of picolinic acid derivatives, including 5-(Hydroxymethyl)picolinic acid, has been reported in the literature . The reaction of picolinic acid with thionyl chloride generates the acid chloride in situ, leading to the formation of N-alkyl-N-phenylpicolinamides .Molecular Structure Analysis
The molecular structure of 5-(Hydroxymethyl)picolinic acid consists of a six-membered pyridine ring with a carboxylic acid group and a hydroxymethyl group attached . The InChI code for the molecule is 1S/C7H7NO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-3,9H,4H2,(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 5-(Hydroxymethyl)picolinic acid hydrochloride are not detailed in the search results, picolinic acid derivatives have been used in the synthesis of various amides .Physical And Chemical Properties Analysis
5-(Hydroxymethyl)picolinic acid hydrochloride is a solid at room temperature . It has a molecular weight of 153.14 . The compound should be stored in a refrigerator .Scientific Research Applications
Influence on Seizure Susceptibility
5-(Hydroxymethyl)picolinic acid hydrochloride (PIC) influences seizure susceptibility in mice. It has been shown to decrease the electroconvulsive threshold and, after intracerebroventricular injection, produce convulsions, indicating its potential role in the pathogenesis of drug-resistant epilepsy (Cioczek-Czuczwar et al., 2017).
Metabolic Pathway in Drug Metabolism
5-(Hydroxymethyl)picolinic acid hydrochloride undergoes a unique metabolic pathway, similar to the chain elongation of fatty acids. This process is significant in the metabolism of certain drugs, indicating its role in drug metabolism and potential effects on drug efficacy (Miyazaki et al., 1976).
Biodegradation Applications
The compound is a subject of biodegradation studies, with bacteria capable of degrading it, suggesting its potential use in bioremediation and environmental detoxification (Wu et al., 2017).
Pharmacological Actions
Pharmacological studies have explored its effects on various physiological responses, such as body temperature regulation in animals, indicating its broader pharmacological applications beyond epilepsy (Ishii et al., 1975).
Microbial Degradation Mechanisms
Research has identified gene clusters responsible for the degradation of 5-(Hydroxymethyl)picolinic acid hydrochloride in bacteria. This reveals new insights into microbial catabolism, which could be vital for environmental science and synthetic biology (Qiu et al., 2019).
Role in the Fenton Reaction
The compound aids in the Fenton reaction, used in water treatment, by facilitating iron cycling and extending the reaction’s pH range. This implies its use in improving water treatment technologies (Yang et al., 2021).
Supramolecular Chemistry
Studies on its molecular complexes with other compounds highlight its importance in understanding supramolecular chemistry and crystallography, potentially impacting materials science (Adam et al., 2010).
Inhibition of Dopamine β-Hydroxylase
PIC derivatives have shown potential as inhibitors of dopamine β-hydroxylase, an enzyme involved in catecholamine biosynthesis. This finding can have implications in neuroscience and pharmacology (Hidaka et al., 1973).
X-ray Crystallography
The compound’s crystal structures provide critical data for X-ray crystallography, aiding in the understanding of molecular interactions and bonding (Crespi et al., 2022).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, protective clothing, and eye/face protection .
Relevant Papers The search results include several relevant papers that provide further information on 5-(Hydroxymethyl)picolinic acid and its derivatives . These papers discuss topics such as the synthesis and structural characterisation of amides from picolinic acid , the physiological action of picolinic acid in the human brain , and the design, synthesis, herbicidal activity, and structure–activity relationship study of novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as potential herbicides .
properties
IUPAC Name |
5-(hydroxymethyl)pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c9-4-5-1-2-6(7(10)11)8-3-5;/h1-3,9H,4H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROZEFSQYOCEII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)picolinic acid hydrochloride |
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